Oxaburimamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

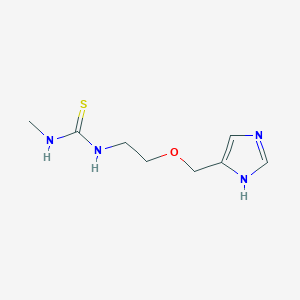

Oxaburimamide is a member of imidazoles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

H2 Receptor Antagonism

Oxaburimamide is primarily studied for its role as an H2 receptor antagonist, which is crucial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Compared to its sulfur-containing counterpart, burimamide, this compound exhibits a weaker antagonistic effect on H2 receptors. This difference in potency is attributed to structural variations that affect how the compound interacts with the receptor sites .

Mechanism of Action

The mechanism by which this compound functions involves competitive inhibition of histamine at the H2 receptors located in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with excessive acid production. However, studies suggest that this compound may not be as effective as other H2 antagonists due to its lower binding affinity .

Comparative Activity with Other Compounds

A comparative analysis of this compound and other related compounds highlights its unique properties:

| Compound | Potency (Relative) | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Burimamide | Higher | H2 receptor antagonism | Peptic ulcer treatment |

| This compound | Lower | H2 receptor antagonism | Investigational |

| Cimetidine | Moderate | H2 receptor antagonism | Peptic ulcer and GERD treatment |

This table illustrates that while this compound has potential, it may require further modification to enhance its clinical efficacy.

Case Studies and Research Findings

Clinical Trials

Research involving this compound has been limited compared to more established H2 antagonists. However, preliminary studies indicate that modifications to its chemical structure could enhance its pharmacological properties. For instance, the introduction of specific functional groups may improve binding affinity and reduce side effects associated with other compounds .

Potential Side Effects

Despite its therapeutic promise, this compound's interaction with biological systems may lead to adverse effects similar to those seen with other H2 antagonists. These include gastrointestinal disturbances and potential interactions with other medications due to altered metabolic pathways .

Future Directions and Research Opportunities

The exploration of this compound's applications remains an ongoing area of research. Future studies could focus on:

- Structural Modifications: Investigating how changes in the molecular structure can enhance binding affinity and therapeutic efficacy.

- Combination Therapies: Assessing the effectiveness of this compound in combination with other drugs for synergistic effects.

- Bioavailability Studies: Understanding how formulation changes can improve the absorption and effectiveness of this compound in clinical settings.

Eigenschaften

Molekularformel |

C8H14N4OS |

|---|---|

Molekulargewicht |

214.29 g/mol |

IUPAC-Name |

1-[2-(1H-imidazol-5-ylmethoxy)ethyl]-3-methylthiourea |

InChI |

InChI=1S/C8H14N4OS/c1-9-8(14)11-2-3-13-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,14) |

InChI-Schlüssel |

QQUBTDIFERAUKW-UHFFFAOYSA-N |

SMILES |

CNC(=S)NCCOCC1=CN=CN1 |

Kanonische SMILES |

CNC(=S)NCCOCC1=CN=CN1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.